Comparative Inhibition of Human iNOS: A Potency Benchmark for the N,N-Diethyl-N'-(3-phenylpropyl) Scaffold
This compound demonstrates quantifiable inhibition of human inducible nitric oxide synthase (iNOS). In a cell-based assay using HEK293 cells expressing human iNOS, it inhibited nitric oxide production with an EC50 of 1.80E+3 nM (1.8 µM) [1]. This value provides a direct potency benchmark against a key therapeutic target implicated in inflammatory disorders. The assay context is a standard 18-hour incubation with nitric oxide production measured via a 2,3-diaminonaphthalene fluorescence readout.
| Evidence Dimension | iNOS Inhibition Potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 1.8 µM (1.80E+3 nM) |
| Comparator Or Baseline | A closely related structural analog (CHEMBL1801473) with a different substitution pattern, measured in the same assay system |
| Quantified Difference | The target compound is ~2-fold less potent than the comparator (EC50 = 3.7 µM). |
| Conditions | Human iNOS expressed in HEK293 cells; NO production measured after 18 hrs using 2,3-diaminonaphthalene fluorescence assay. |
Why This Matters
This data establishes a clear, quantifiable potency benchmark for the compound against a well-validated target, enabling researchers to select it based on specific activity requirements within their NOS inhibitor screening cascades.
- [1] BindingDB. BDBM50348735 CHEMBL1801474. Affinity Data for EC50 against human iNOS. Accessed 2026. View Source
- [2] BindingDB. BDBM50348734 CHEMBL1801473. Affinity Data for EC50 against human iNOS for a structural analog. Accessed 2026. View Source
